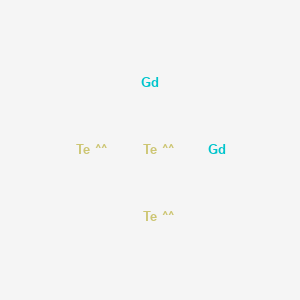

Gadolinium telluride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gadolinium telluride is a compound composed of gadolinium and tellurium It is known for its unique properties, including its ability to produce hydrogen spontaneously under ambient conditions

准备方法

Synthetic Routes and Reaction Conditions: Gadolinium telluride can be synthesized through various methods. One common approach involves the direct reaction of gadolinium and tellurium at high temperatures. The materials are typically combined in stoichiometric ratios and heated in a vacuum-sealed quartz tube. The reaction conditions often involve heating the mixture to around 1050°C for several hours, followed by a controlled cooling process to ensure the formation of the desired phase .

Industrial Production Methods: In an industrial setting, this compound can be produced using similar high-temperature synthesis methods. The process may involve the use of advanced equipment to control the reaction environment and ensure the purity of the final product. The spent materials can be reused after melting, which helps in regaining the original activity of the pristine sample .

化学反应分析

Types of Reactions: Gadolinium telluride undergoes various chemical reactions, including oxidation and reduction. One notable reaction is its ability to produce hydrogen spontaneously through water splitting. This reaction occurs under ambient conditions and involves the transfer of charge from tellurium to gadolinium, resulting in the production of highly pure hydrogen .

Common Reagents and Conditions: The hydrogen production reaction typically involves the use of water as a reagent. The reaction conditions are relatively mild, occurring at ambient temperature and pressure. The presence of a non-uniform oxide layer on the surface of this compound enhances its hydrogen generation performance .

Major Products Formed: The primary product formed from the reaction of this compound with water is hydrogen gas. This reaction is highly efficient and environmentally beneficial, as it does not produce harmful by-products .

科学研究应用

Gadolinium telluride has a wide range of scientific research applications:

Green Energy Production: It is used in the spontaneous production of hydrogen, which is a clean and sustainable energy source.

Rain Energy Harvesting: this compound has been utilized in the development of nanogenerators for harvesting energy from raindrops.

Thermoelectric Materials: this compound and its doped variants have been studied for their thermoelectric properties, which are important for converting waste heat into electricity.

作用机制

The mechanism by which gadolinium telluride exerts its effects, particularly in hydrogen production, involves the transfer of charge from tellurium to gadolinium. This charge transfer lowers the activation energy for the hydrogen evolution reaction, enhancing the catalytic activity of the compound. The presence of a non-uniform oxide layer on the surface of this compound further boosts its hydrogen generation performance .

相似化合物的比较

Gadolinium Copper Telluride (GdCuTe2): This compound is known for its thermoelectric properties and potential magnetic properties.

Gadolinium Samarium Copper Telluride (Gd1-xSmxCuTe2): A doped variant of gadolinium copper telluride with improved thermoelectric performance.

Gadolinium Dysprosium Copper Telluride (Gd1-xDyxCuTe2): Another doped variant with enhanced thermoelectric properties.

Uniqueness of Gadolinium Telluride: this compound stands out due to its ability to produce hydrogen spontaneously under ambient conditions. This property makes it a promising candidate for green energy production and other sustainable technologies. Its unique charge transfer mechanism and the presence of a non-uniform oxide layer contribute to its high catalytic activity and efficiency in hydrogen generation .

属性

InChI |

InChI=1S/2Gd.3Te |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALRLIVCVHDVGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Te].[Te].[Te].[Gd].[Gd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Gd2Te3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

697.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12160-99-5 |

Source

|

| Record name | Gadolinium telluride (Gd2Te3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012160995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium telluride (Gd2Te3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gadolinium telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How is gadolinium telluride used for energy harvesting?

A1: this compound can generate electricity through a process called liquid-solid contact electrification. When a droplet of ionic solution, such as saline water, moves across a surface coated with ultrathin this compound sheets, it creates an electrical potential. [, ] This property makes it promising for harvesting energy from rain. [] Researchers have developed 3D-printed nanogenerators incorporating porous structures coated with this compound to enhance surface area and boost energy generation efficiency. [, ]

Q2: What makes this compound effective in water purification?

A2: Research suggests that the positively charged surface of this compound attracts negatively charged ions present in contaminants. [] In a study, a 3D-printed structure coated with this compound effectively removed salinity from brackish water by adsorbing chloride ions. [] Additionally, it showed potential in removing organic dyes like methylene blue and methyl orange. [] This adsorption capability highlights its potential for water purification applications.

Q3: What is known about the electrical properties of this compound?

A3: this compound exhibits semiconducting behavior. [] Studies on alloys of antimony telluride (Sb2Te3) with this compound (GdTe) revealed that incorporating GdTe into Sb2Te3 increased the energy gap of the material. [] This tuning of the energy gap is crucial for optimizing its electronic properties for specific applications. Furthermore, density functional theory (DFT) calculations indicate that the (112) surface of Gd2Te3 exhibits high electrical conductivity due to p-type charge carriers, contributing to its ability to generate electricity upon interaction with ionic solutions. []

Q4: What is the structure of this compound?

A4: Caesium gadolinium tetratelluride (CsGdTe4), a ternary this compound compound, has a distinct layered structure. [] It features layers of Gd centers sandwiched between layers of tellurium, forming [GdTe4]nn− layers. [] These layers are separated by caesium cations. [] The presence of Te22− tellurium dianions within the structure further contributes to its unique properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)

![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)

![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)